molecular formula C8H13BrCl2N2 B1519537 [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride CAS No. 1235440-27-3

[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride

Cat. No. B1519537
CAS RN: 1235440-27-3
M. Wt: 288.01 g/mol
InChI Key: ANQUFKJALDWADZ-UHFFFAOYSA-N
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Description

“[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1235440-27-3 . Its molecular weight is 288.01 . The IUPAC name for this compound is 1-[1-(4-bromophenyl)ethyl]hydrazine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN2.2ClH/c1-6(11-10)7-2-4-8(9)5-3-7;;/h2-6,11H,10H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride” has a molecular weight of 288.01 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the data I retrieved.

Scientific Research Applications

Detection and Environmental Analysis

[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride has been implicated in the development of fluorescent probes for environmental and biological applications. One such probe, DDPB, was designed to detect hydrazine, a potent reducing agent, via intramolecular charge transfer (ICT) mechanisms. DDPB, which utilizes a 4-bromobutyryl group as the recognition site, has been recognized for its low cytotoxicity, significant cell permeability, large Stokes shift, and minimal detection limits. It has proved valuable in the quantitative determination of hydrazine in environmental water systems and the visualization of exogenous N2H4 in biological specimens like HeLa cells and zebrafish (Zhu et al., 2019).

Titrimetric Determination in Organic Chemistry

Bromine chloride, in which [1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride can participate, serves as a standard reagent in hydrochloric acid medium for the precise determination of organic compounds, including hydrazine and its aryl derivatives. This process involves a 4-electron change and is noted for its precision and speed in titrimetric methods (Verma et al., 1978).

Corrosion Inhibition

Research on synthesized hydrazine compounds, including derivatives of [1-(4-Bromophenyl)ethyl]hydrazine, has shown promising results in corrosion inhibition, specifically on N80 steel in hydrochloric acid solutions. These studies, which employed techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed the compounds' mixed-type inhibition behavior and compliance with Langmuir adsorption isotherm. Advanced techniques such as scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) further elucidated the compounds' inhibitive properties and interaction with metal surfaces (Yadav et al., 2015).

Synthetic Organic Chemistry

The compound is also involved in the synthesis of various organic molecules. For instance, it has been used in the preparation of hydrazides, azides, urethanes, and other compounds with potential applications in the pharmaceutical and chemical industries. The involvement of [1-(4-Bromophenyl)ethyl]hydrazine derivatives in these syntheses highlights the compound's utility in complex organic reactions and the formation of novel molecular structures (Boivin et al., 1952).

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(4-bromophenyl)ethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.2ClH/c1-6(11-10)7-2-4-8(9)5-3-7;;/h2-6,11H,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUFKJALDWADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromophenyl)ethyl]hydrazine dihydrochloride

CAS RN

1235440-27-3
Record name [1-(4-bromophenyl)ethyl]hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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